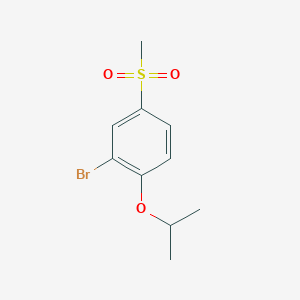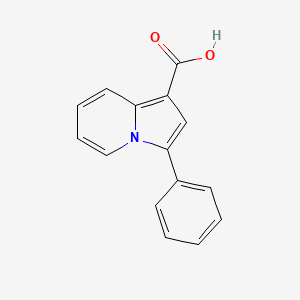
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity. This compound is characterized by the presence of a dioxolane ring, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. These structural features make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine and Trifluoromethyl Groups: Fluorination and trifluoromethylation can be achieved using reagents such as Selectfluor and trifluoromethyl iodide, respectively.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes or boronate esters.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological processes. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the dioxolane, fluorine, and trifluoromethyl groups, making it less versatile in certain applications.
4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the dioxolane and trifluoromethyl groups.
3-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but lacks the dioxolane and fluorine groups.
Uniqueness
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of its structural features, which confer distinct reactivity and properties. The presence of the dioxolane ring, fluorine atom, and trifluoromethyl group enhances its stability, reactivity, and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C10H9BF4O4 |
|---|---|
Molecular Weight |
279.98 g/mol |
IUPAC Name |
[5-(1,3-dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BF4O4/c12-8-4-6(10(13,14)15)7(11(16)17)3-5(8)9-18-1-2-19-9/h3-4,9,16-17H,1-2H2 |
InChI Key |
INYIONKECWVIFR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C(F)(F)F)F)C2OCCO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)



![(S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid](/img/structure/B14029291.png)
![2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine](/img/structure/B14029296.png)






![N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14029320.png)

